(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
“(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide” is a chemical compound with the molecular formula C19H17N3O3S2 and a molecular weight of 399.481. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are related compounds such as N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides that have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid2.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C19H17N3O3S2. However, specific details about its structure, such as bond lengths and angles, would require experimental techniques like X-ray crystallography or computational methods, which are beyond my current capabilities.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can depend on many factors, including the presence of other reactants, temperature, pressure, and catalysts.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Scientific Research Applications
Chemosensors for Cyanide Anions
Compounds similar to the specified chemical have been synthesized and investigated for their potential as chemosensors, particularly for cyanide anions. For example, coumarin benzothiazole derivatives have been shown to recognize cyanide anions through Michael addition reactions. These reactions result in a color change that can be observed with the naked eye, demonstrating their potential in environmental and safety applications for detecting hazardous substances (Wang et al., 2015).
Potential Adenosine Receptor Ligands
Research into chromone–thiazole hybrids, which share structural similarities with the specified compound, highlights their potential as ligands for human adenosine receptors. These compounds have been synthesized and characterized, with their molecular geometry and conformation providing insights into ligand–receptor binding. This suggests their possible use in developing therapeutic agents targeting various conditions related to adenosine receptor activity (Cagide et al., 2015).
Antitumor Activity
Novel chromenones bearing the benzothiazole moiety have been synthesized and evaluated for their antitumor activities against a variety of cancer cell lines. Some compounds exhibited significant anticancer activities, pointing to their potential use in cancer research and therapy development (El-Helw et al., 2019).
Synthesis and Characterization
The synthesis and structural characterization of compounds within this chemical family have provided valuable insights into their potential applications. For instance, studies have elucidated the crystalline structures of related compounds, contributing to the understanding of their physical and chemical properties. This knowledge aids in the development of new materials and molecules with specific functionalities (Reis et al., 2013).
Antimicrobial and Antibacterial Agents
Several derivatives have been synthesized and evaluated for their antimicrobial and antibacterial activities. The research demonstrates the potential of these compounds to serve as the basis for developing new antimicrobial agents, addressing the growing need for novel treatments against resistant bacterial strains (Govori et al., 2013).
Safety And Hazards
This compound is not intended for human or veterinary use and is available for research use only1. Therefore, it should be handled with appropriate safety precautions in a research setting. Always refer to the material safety data sheet (MSDS) provided by the supplier for information on hazards and safety precautions.
Future Directions
The future directions for research on this compound could include investigating its potential applications, studying its physical and chemical properties in more detail, and exploring its mechanism of action. However, without specific information on the current state of research on this compound, it’s difficult to predict specific future directions.
properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-26-10-9-23-15-8-7-13(27-2)11-19(15)29-21(23)22-20(25)18-12-16(24)14-5-3-4-6-17(14)28-18/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWBNFPRSLJMOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide |
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